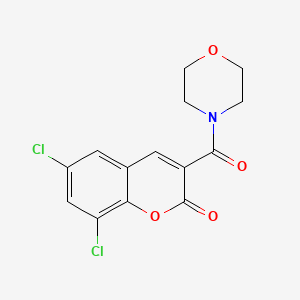![molecular formula C22H33N3O7S B5597322 N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate (CP-690,550) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme involved in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of transplant rejection.
Wissenschaftliche Forschungsanwendungen
Sulfomethylation in Chemistry
A study by Van Westrenen & Sherry (1992) detailed the sulfomethylation of piperazine and its use in synthesizing mono- and diacetate derivatives. This chemical process is crucial in creating complex molecular structures for various applications, including drug design and synthesis.
Antimalarial and Antiviral Applications
Research by Fahim & Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and their role in the theoretical study of COVID-19 drugs. This highlights the compound's potential use in developing treatments for infectious diseases.
Biological Screening and Fingerprint Applications
A study conducted by Khan et al. (2019) explored the biological activities of certain sulfonamide derivatives, including their use in antibacterial, antifungal, and anthelmintic applications. The study also mentioned their potential in latent fingerprint analysis, indicating a novel application in forensic science.
Antibacterial Potentials
The synthesis and evaluation of antibacterial properties of acetamide derivatives were explored by Iqbal et al. (2017). These compounds, including those with piperazine structures, show promise as antibacterial agents, contributing to the ongoing search for new antimicrobials.
Anticancer Research
Eldeeb et al. (2022) Eldeeb et al. (2022) studied sulfonamide-derived isatins and their effects on hepatocellular carcinoma cells, highlighting their potential as anticancer agents. This suggests the compound's relevance in developing new cancer therapies.
Alzheimer's Disease Therapy
Multifunctional amides, including those with piperazine structures, were synthesized for potential use in Alzheimer's disease treatment, as researched by Hassan et al. (2018). The study emphasizes the compound's potential in neurodegenerative disease therapy.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-cyclooctylpiperazin-1-yl)sulfonylphenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.C2H2O4/c1-17(24)21-18-9-11-20(12-10-18)27(25,26)23-15-13-22(14-16-23)19-7-5-3-2-4-6-8-19;3-1(4)2(5)6/h9-12,19H,2-8,13-16H2,1H3,(H,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVGTQYKCHJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)
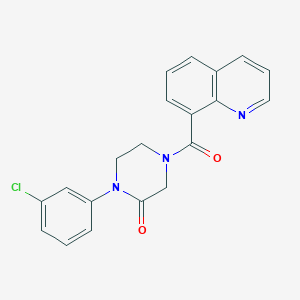
![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)

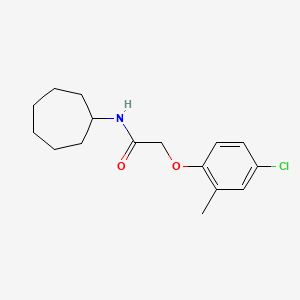

![3-cyclohexyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5597302.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
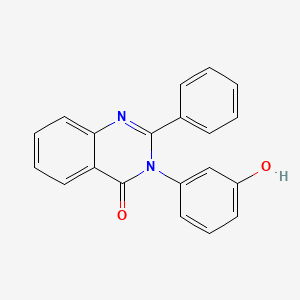
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
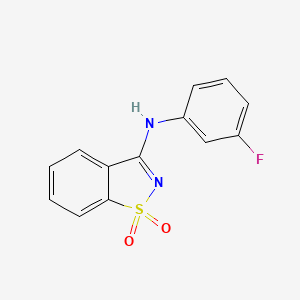
![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
